molecular formula C28H30Cl2N6O4Pt2 B238572 Bds-Pt CAS No. 139280-49-2

Bds-Pt

Cat. No.: B238572
CAS No.: 139280-49-2
M. Wt: 975.6 g/mol
InChI Key: WUCQCSXHCKLNFZ-UHFFFAOYSA-J
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Description

The compound “Bds-Pt” refers to a platinum-based compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. Platinum compounds are well-known for their catalytic, electronic, and medicinal properties, making them valuable in numerous industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of platinum-based compounds typically involves the coordination of platinum ions with various ligands. One common method is the use of metal-organic chemical deposition (MOCD), which involves the deposition of platinum nanoparticles onto a support material using a platinum precursor such as platinum acetylacetonate. This process occurs at moderate temperatures (around 350°C) in a tubular furnace with an inert gas supply at high pressure .

Another method involves the impregnation of platinum onto a support material, such as activated carbon, using a platinum precursor solution. The reduction of the platinum precursor can be achieved using hydrogen gas or liquid-phase reduction methods .

Industrial Production Methods

In industrial settings, platinum-based compounds are often produced using large-scale chemical vapor deposition (CVD) or MOCD methods. These methods allow for the controlled deposition of platinum onto various substrates, resulting in high-purity platinum compounds with well-defined properties. The choice of method depends on the desired application and the specific properties required for the final product.

Chemical Reactions Analysis

Types of Reactions

Platinum-based compounds undergo various types of chemical reactions, including:

    Oxidation: Platinum compounds can be oxidized to form higher oxidation states, which are often used in catalytic applications.

    Reduction: Reduction reactions can convert platinum compounds to lower oxidation states or elemental platinum.

    Substitution: Ligand substitution reactions involve the replacement of one ligand with another, altering the properties of the platinum compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce platinum oxides, while reduction reactions can yield elemental platinum or lower oxidation state compounds. Substitution reactions result in new platinum complexes with different ligands.

Mechanism of Action

The mechanism of action of platinum-based compounds varies depending on their specific application. In medicinal chemistry, platinum compounds exert their effects by binding to DNA and forming cross-links that inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly effective in cancer cells, which have high rates of division .

In catalytic applications, platinum compounds facilitate chemical reactions by providing active sites for reactants to interact, lowering the activation energy and increasing reaction rates. The specific molecular targets and pathways involved depend on the nature of the reaction and the reactants involved .

Comparison with Similar Compounds

Platinum-based compounds can be compared with other transition metal compounds, such as those based on palladium, rhodium, and iridium. While these metals share some similar properties, platinum compounds are often preferred due to their higher stability, catalytic activity, and versatility.

Similar Compounds

Properties

IUPAC Name

2,7-diaminooctanedioate;platinum(2+);2-pyridin-2-ylpyridine;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8N2.C8H16N2O4.2ClH.2Pt/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-5(7(11)12)3-1-2-4-6(10)8(13)14;;;;/h2*1-8H;5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H;;/q;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCQCSXHCKLNFZ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CCC(C(=O)[O-])N)CC(C(=O)[O-])N.[Cl-].[Cl-].[Pt+2].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl2N6O4Pt2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930423
Record name Platinum(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

975.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139280-49-2
Record name 2,2'-Bipyridine-alpha,alpha'-diaminosuberic acid platinum(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90930423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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